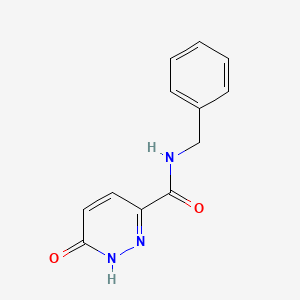

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-11-7-6-10(14-15-11)12(17)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNKLANNSWKJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-benzyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide.

Substitution: Various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

Research indicates that N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The structural features of this compound may allow it to interact with various biological targets, including neurotransmitter receptors, which could further enhance its therapeutic profile .

Neuropharmacology

The compound's unique structure may facilitate interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology. Preliminary studies suggest that it may influence neurological pathways, warranting further investigation into its mechanisms of action and therapeutic potential in treating neurodegenerative disorders.

Anticancer Applications

Combination Therapy

This compound has been explored in combination with other agents for cancer treatment. For instance, a pharmaceutical composition combining this compound with quinazoline derivatives has shown efficacy against various cancers, including non-small cell lung cancer and squamous cell carcinoma of the head and neck. The synergistic effects of these combinations could enhance therapeutic outcomes in cancer treatment .

Case Study: Efficacy Against Tumor Cells

A study evaluated the anticancer activity of related compounds against human tumor cell lines. The results indicated that structural modifications could lead to varying degrees of cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings underscore the importance of structural optimization in enhancing the anticancer properties of compounds related to this compound .

Anti-inflammatory and Antimicrobial Properties

Inflammatory Conditions

The compound has shown promise in treating conditions characterized by inflammation due to its ability to modulate inflammatory responses. Its effectiveness in reducing inflammation can be attributed to its interaction with specific inflammatory mediators.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. For example, derivatives of the compound have been tested for their Minimum Inhibitory Concentration (MIC) values against bacterial strains:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

This data suggests that modifications in the chemical structure can enhance antimicrobial efficacy .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps that require careful control of reaction conditions to maximize yield and purity. Understanding the molecular conformation and stability is crucial for predicting biological activity and optimizing pharmacological profiles .

Mechanism of Action

The mechanism of action of N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, such as the NF-κB/MAPK pathway, which is involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Critical Evaluation of Evidence

- Consistencies : Multiple studies confirm that electron-withdrawing groups (e.g., F, OCH₃) enhance stability and binding .

- Contradictions : While methoxy groups generally improve solubility (Compound 19), 3-methoxy substitution (Compound 12) reduces activity, suggesting positional sensitivity .

Biological Activity

N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and neuropharmacological contexts. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Structure and Properties

This compound features a dihydropyridazine core with a benzyl substituent and a carboxamide functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The primary biological activity of this compound is attributed to its selective inhibition of the JNK2 (c-Jun N-terminal kinase 2) pathway. This inhibition leads to the suppression of the NF-κB/MAPK pathway , which is crucial in mediating inflammatory responses. The compound has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable bioavailability, reported at 30.74% . This property is critical for its efficacy in vivo and suggests that the compound can achieve therapeutic concentrations in systemic circulation .

Anti-inflammatory Properties

The compound's ability to inhibit JNK2 not only highlights its role in inflammation but also positions it as a candidate for treating conditions like acute lung injury (ALI) and sepsis. In recent studies, analogues of this compound demonstrated significant protective effects against ALI by modulating inflammatory pathways .

Neuropharmacological Potential

Preliminary research indicates that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Its structural features hint at possible benefits in treating neurological disorders, although further investigation is warranted .

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-benzyl-6-oxo-1,6-dihydropyridazine derivatives:

- Anti-inflammatory Activity : A study demonstrated that specific analogues effectively decreased inflammatory markers in mouse models of ALI and sepsis. The most potent analogue showed an IC50 value of 0.22 μM for IL-6 inhibition .

- Antiproliferative Effects : Research on pyridine derivatives that include similar structures revealed improved antiproliferative activity against various cancer cell lines (HeLa, A549) when functional groups were appropriately modified .

- Molecular Dynamics Simulations : Molecular docking studies have suggested that N-benzyl derivatives exhibit stable interactions with target proteins, supporting their potential as lead compounds for drug development .

Summary of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 via JNK2 suppression | 0.22 μM |

| Antiproliferative | Reduced cell growth in cancer lines (HeLa, A549) | Varies (specific values not provided) |

| Neuropharmacological | Potential interactions with neurotransmitter receptors | Not quantified |

Q & A

Q. What are the standard synthesis protocols for N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of pyridazine precursors with benzylamine derivatives. Key optimization parameters include:

- Temperature control : Higher temperatures (e.g., 80–100°C) accelerate amide bond formation but may increase side reactions.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization improves purity, critical for reproducible biological assays .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 295.12) .

- HPLC : Purity >95% is recommended for biological testing to minimize confounding results .

Q. What preliminary biological activities have been reported for this compound, and how are they validated?

Studies on structural analogs (e.g., diphenylmethyl-substituted derivatives) show:

- Anti-inflammatory activity : Inhibition of NF-κB signaling in macrophage assays (IC ~10 µM) .

- Kinase inhibition : Screening against c-Met kinase (e.g., LAH-1 analog with IC <50 nM) using ATP-competitive binding assays .

Advanced Research Questions

Q. How does the compound modulate inflammatory pathways at the molecular level?

Mechanistic studies on analogs reveal:

- JNK/NF-κB pathway inhibition : Reduces pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated cells via Western blot and ELISA .

- Target engagement : Fluorescence polarization assays quantify binding affinity to JNK1/2 .

Q. What strategies resolve contradictions in activity data across different biological assays?

- Assay variability : Standardize cell lines (e.g., RAW264.7 for inflammation) and control for batch-to-batch compound stability .

- Structural analogs : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) to identify pharmacophores .

Q. How can structural modifications enhance bioavailability while retaining activity?

- Lipophilicity optimization : LogP adjustments via substituent changes (e.g., introducing methoxy groups) improve membrane permeability .

- Pro-drug strategies : Esterification of the carboxamide group enhances solubility for in vivo studies .

Q. What in vitro-to-in vivo translation challenges arise with this compound?

- Pharmacokinetics : Low oral bioavailability (<20% in rodent models) due to first-pass metabolism; microsomal stability assays guide structural refinements .

- Toxicity screening : Mitochondrial toxicity (MTT assays) and hepatotoxicity (ALT/AST levels) must precede in vivo dosing .

Q. How do crystallography and computational modeling inform target interactions?

- X-ray crystallography : Resolve binding modes with kinases (e.g., c-Met) using SHELX-refined structures (PDB ID: 41I as a reference) .

- Molecular docking : AutoDock Vina predicts binding poses; validate with mutagenesis studies (e.g., kinase active-site residues) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.